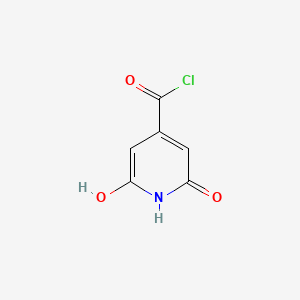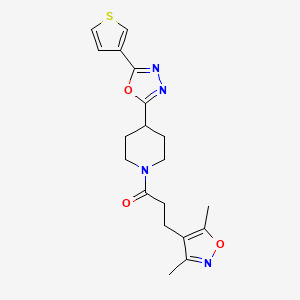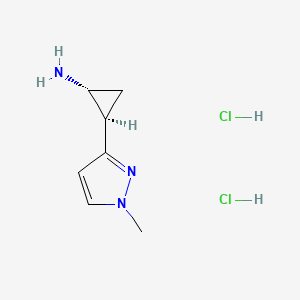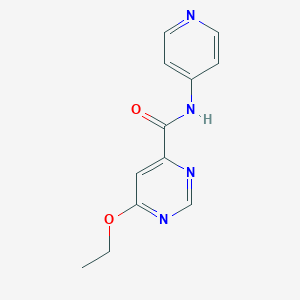![molecular formula C14H14N4O2S B2932421 N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1173253-28-5](/img/structure/B2932421.png)
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide” is a chemical compound that contains several functional groups, including a methoxy group, a benzothiazole group, a pyrazole group, and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings (benzothiazole and pyrazole) and functional groups (methoxy and acetamide). These groups would likely contribute to the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a methoxy group could increase its solubility in organic solvents .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, such as the compound , have been found to possess antimicrobial properties . This makes them potentially useful in the development of new antimicrobial agents.
Antiretroviral Activity
Thiazole derivatives have also been found to have antiretroviral properties . This suggests that they could be used in the treatment of retroviral infections, such as HIV.
Antifungal Activity
Some thiazole derivatives have been synthesized and screened for their antifungal activity . This indicates potential use in the development of antifungal medications.
Anticancer Activity
Thiazole derivatives have shown anticancer properties . They could potentially be used in the development of new cancer treatments.
Anti-inflammatory Activity
Thiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties . This suggests potential use in the development of anti-inflammatory medications.
Antioxidant Activity
Thiazole derivatives have been found to possess antioxidant properties . This suggests potential use in the development of antioxidant supplements or medications.
Corrosion Inhibition
Thiazole derivatives have been studied for their corrosion combating action . This suggests potential use in the development of corrosion inhibitors for various industries.
Anticonvulsant Activity
Some thiazole derivatives have shown anticonvulsant protection . This indicates potential use in the development of anticonvulsant medications.
Mécanisme D'action
Target of Action
The compound, N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide, has been found to have significant activity against several targets. The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . Therefore, the compound’s mode of action is primarily anti-inflammatory.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain .
Pharmacokinetics
The compound’s anti-inflammatory activity suggests that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is a reduction in inflammation and pain . By inhibiting the production of prostaglandins, the compound can reduce the symptoms of conditions such as arthritis and other inflammatory diseases .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8-6-13(15-9(2)19)18(17-8)14-16-11-5-4-10(20-3)7-12(11)21-14/h4-7H,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBJWKXDFWSGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)C2=NC3=C(S2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate](/img/structure/B2932342.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2932343.png)
![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea](/img/structure/B2932344.png)


![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2932353.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2932354.png)
![Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate](/img/structure/B2932355.png)



![3-[(Cyclopentyloxy)methyl]phenylboronic acid](/img/structure/B2932360.png)